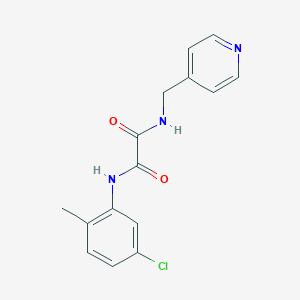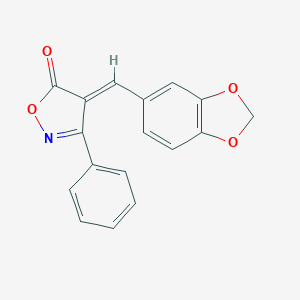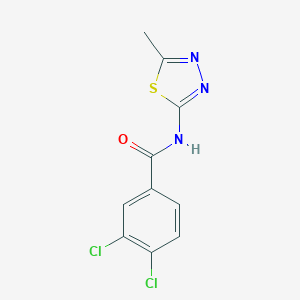
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that interact with proteins, and it has been shown to have promising results in various scientific studies.
Mecanismo De Acción
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide exerts its effects by binding to the active site of target proteins, such as CK2, and inhibiting their activity. This leads to a decrease in cell growth and proliferation, which is particularly relevant in cancer cells that have a high rate of division.
Biochemical and Physiological Effects:
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the process by which new blood vessels are formed. N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide is its specificity for target proteins, which reduces the risk of off-target effects. However, one of the limitations of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the identification of new target proteins for N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide in vivo, which could pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzaldehyde with ethylenediamine, followed by the reaction of the resulting product with 4-pyridinecarboxaldehyde. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various proteins, such as the protein kinase CK2, which is involved in cell growth and proliferation. N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-2-3-12(16)8-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYNSDSYOYWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B408218.png)

![2-(benzylsulfanyl)-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B408220.png)

![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)
![N-[4-Hydroxy-3-(5-methyl-benzooxazol-2-yl)-phenyl]-2-methyl-benzamide](/img/structure/B408225.png)


![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408231.png)
![ethyl 2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408232.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408234.png)
